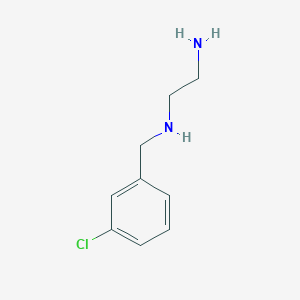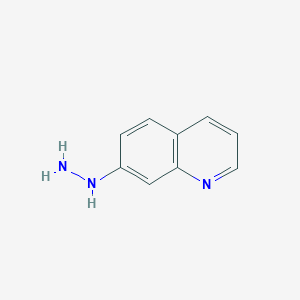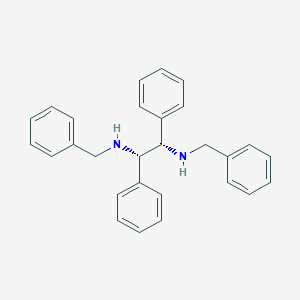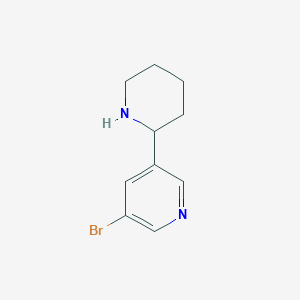
N-(3-Chlorobenzyl)ethane-1,2-diamine
Übersicht
Beschreibung
N-(3-Chlorobenzyl)ethane-1,2-diamine is a chemical compound with the molecular formula C₉H₁₃ClN₂.
Wirkmechanismus
Target of Action
N-(3-Chlorobenzyl)ethane-1,2-diamine (NCEA) primarily targets Cryptosporidium spp. , a parasite that causes cryptosporidiosis, an infection of the small intestine . This compound also interacts with transportin , a protein involved in nuclear-cytoplasmic transport .
Mode of Action
NCEA inhibits protein synthesis by binding to transportin and blocking its nuclear localization signal . This interaction disrupts the normal functioning of the parasite, leading to its eventual death . Additionally, NCEA exhibits antiviral properties, potentially due to its ability to inhibit the activity of human immunodeficiency virus type 1 (HIV-1) .
Biochemical Pathways
parasite . The downstream effects of these disruptions likely include impaired growth and reproduction of the parasite, leading to its elimination from the host organism .
Result of Action
The primary result of NCEA’s action is the inhibition of Cryptosporidium spp., leading to the treatment of cryptosporidiosis . By binding to transportin and blocking its nuclear localization signal, NCEA disrupts essential biological processes within the parasite, leading to its death . Additionally, NCEA’s potential antiviral properties may result in the inhibition of HIV-1 activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of NCEA. For instance, the presence of Cryptosporidium spp. in the environment can affect the compound’s effectiveness as a treatment for cryptosporidiosis . Other factors, such as pH, temperature, and the presence of other biological or chemical agents, could also impact NCEA’s stability and action.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorobenzyl)ethane-1,2-diamine typically involves the reaction of 3-chlorobenzyl chloride with ethane-1,2-diamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Reactors: Large-scale reactors with efficient mixing
Purification: Crystallization or distillation to purify the product
Quality Control: Analytical techniques such as HPLC and NMR to ensure product purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Chlorobenzyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert it to secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Sodium azide (NaN₃) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azides or nitriles.
Wissenschaftliche Forschungsanwendungen
N-(3-Chlorobenzyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as an inhibitor of protein synthesis in Cryptosporidium spp.
Medicine: Explored as a drug candidate for the treatment of cryptosporidiosis and has shown antiviral properties against HIV-1.
Industry: Utilized in the development of novel vaccines and as a reference standard in pharmaceutical testing
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzyl-ethane-1,2-diamine: Lacks the chlorine atom, resulting in different reactivity and biological activity.
N-(4-Chlorobenzyl)ethane-1,2-diamine: Similar structure but with the chlorine atom at the para position, which may affect its binding affinity and reactivity.
N-(3-Bromobenzyl)ethane-1,2-diamine:
Uniqueness
N-(3-Chlorobenzyl)ethane-1,2-diamine is unique due to the presence of the chlorine atom at the meta position, which influences its chemical reactivity and biological activity. This specific positioning enhances its ability to inhibit protein synthesis and provides distinct antiviral properties .
Eigenschaften
IUPAC Name |
N'-[(3-chlorophenyl)methyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c10-9-3-1-2-8(6-9)7-12-5-4-11/h1-3,6,12H,4-5,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDIONAMRSWISW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50608595 | |
| Record name | N~1~-[(3-Chlorophenyl)methyl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102450-75-9 | |
| Record name | N~1~-[(3-Chlorophenyl)methyl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B178490.png)

![Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane](/img/structure/B178495.png)


